molecular formula C12H8N2O4 B7837656 3-Nitro-4-(pyridin-4-yl)benzoic acid

3-Nitro-4-(pyridin-4-yl)benzoic acid

Cat. No.: B7837656
M. Wt: 244.20 g/mol
InChI Key: KYSNZXCOZGUZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(pyridin-4-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a nitro group (-NO2) at the 3-position and a pyridin-4-yl group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 4-(pyridin-4-yl)benzoic acid using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

  • Coupling Reaction: Another method involves the coupling of 4-aminopyridine with 3-nitrobenzoic acid chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid (Fe/HCl).

  • Reduction: The nitro group can be reduced to an amine group using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: The pyridin-4-yl group can undergo electrophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Fe/HCl, hydrogen peroxide (H2O2)

  • Reduction: Pd/C, hydrogen gas (H2)

  • Substitution: AlCl3, Friedel-Crafts acylation

Major Products Formed:

  • Oxidation: 3-Amino-4-(pyridin-4-yl)benzoic acid

  • Reduction: 3-Amino-4-(pyridin-4-yl)benzoic acid

  • Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3-Nitro-4-(pyridin-4-yl)benzoic acid has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

  • Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating biological processes.

  • Receptor Binding: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • 3-Nitrobenzoic acid

  • 4-(Pyridin-4-yl)benzoic acid

  • 3-Amino-4-(pyridin-4-yl)benzoic acid

Uniqueness: 3-Nitro-4-(pyridin-4-yl)benzoic acid is unique due to its combination of nitro and pyridin-4-yl groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

3-nitro-4-pyridin-4-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)9-1-2-10(11(7-9)14(17)18)8-3-5-13-6-4-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSNZXCOZGUZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitro-4-(pyridin-4-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Nitro-4-(pyridin-4-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Nitro-4-(pyridin-4-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Nitro-4-(pyridin-4-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Nitro-4-(pyridin-4-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-Nitro-4-(pyridin-4-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.